TRPA1 Antagonism: 4-Isothiocyanatobenzoate vs. Allyl Isothiocyanate
4-Isothiocyanatobenzoate acts as an antagonist of the TRPA1 ion channel, a target implicated in pain and neurogenic inflammation. In a direct comparison, 4-Isothiocyanatobenzoate inhibits TRPA1 with an IC50 of 5.5 μM (rat TRPA1) and 12.1 μM (human TRPA1) when assessed against allyl isothiocyanate-induced calcium influx in HEK293 cells [1][2]. In contrast, allyl isothiocyanate (AITC) itself is a potent TRPA1 agonist with an EC50 of approximately 10-20 μM [3]. This functional switch from agonist to antagonist is a direct consequence of the para-carboxylate substitution, which alters the electrophilic character and binding mode of the isothiocyanate warhead.
| Evidence Dimension | TRPA1 channel modulation |
|---|---|
| Target Compound Data | IC50 = 5.5 μM (rat TRPA1); IC50 = 12.1 μM (human TRPA1) as antagonist |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): EC50 ≈ 10-20 μM as agonist |
| Quantified Difference | Functional reversal from agonist to antagonist; target compound shows ~2.2-fold greater potency against rat vs. human TRPA1 |
| Conditions | HEK293 cells expressing TRPA1; stimulation with allyl isothiocyanate; calcium influx measured by spectrofluorimetry |
Why This Matters
The para-carboxylate substitution converts a pro-inflammatory agonist into a potential anti-inflammatory antagonist, a critical differentiation for pain and inflammation research programs.
- [1] BindingDB. (2025). BDBM50410498: Antagonist activity at rat TRPA1 expressed in HEK293 cells. BindingDB Entry 50410498. View Source
- [2] BindingDB. (2025). BDBM50140154: Antagonist activity at human TRPA1 expressed in HEK293 cells. BindingDB Entry 50140154. View Source
- [3] Jordt, S. E., Bautista, D. M., Chuang, H. H., McKemy, D. D., Zygmunt, P. M., Högestätt, E. D., ... & Julius, D. (2004). Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1. Nature, 427(6971), 260-265. View Source
